1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-ol
Overview
Description
1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-ol typically involves the reaction of 2-prop-2-enoxybenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as iron(III) chloride (FeCl₃) for halogenation or concentrated sulfuric acid (H₂SO₄) for nitration.
Major Products Formed
Oxidation: The major products are ketones or aldehydes, depending on the specific reaction conditions.
Reduction: The major product is a secondary amine.
Substitution: The major products are substituted aromatic compounds, such as nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-[(2-aminophenyl)methyl]piperidin-4-ol: Similar in structure but contains an amino group instead of a prop-2-enoxy group.
1-[(2-hydroxyphenyl)methyl]piperidin-4-ol: Contains a hydroxyl group on the phenyl ring.
1-[(2-methoxyphenyl)methyl]piperidin-4-ol: Contains a methoxy group on the phenyl ring.
Uniqueness
1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-ol is unique due to the presence of the prop-2-enoxy group, which can influence its chemical reactivity and biological activity. This functional group can participate in additional chemical reactions, such as polymerization or cross-linking, which may not be possible with other similar compounds.
Properties
IUPAC Name |
1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-11-18-15-6-4-3-5-13(15)12-16-9-7-14(17)8-10-16/h2-6,14,17H,1,7-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHPBIMQXLUFRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCC(CC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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